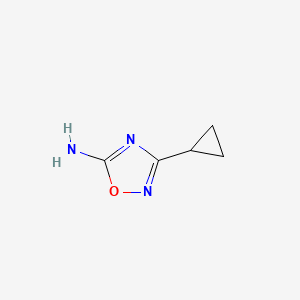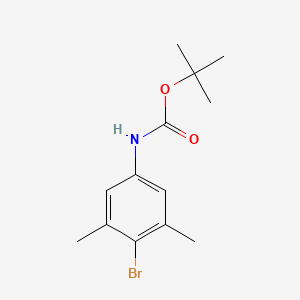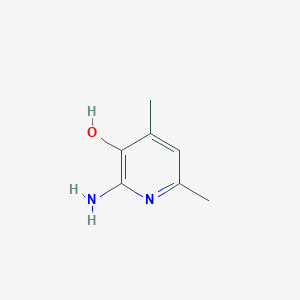
4-アミノベンジルアルコール塩酸塩
概要
説明
“(4-Aminophenyl)-methanol hydrochloride” is a compound with the molecular formula C7H10ClNO . It is also known by other synonyms such as “(4-aminophenyl)methanol;hydrochloride” and "SCHEMBL864912" . The compound has a molecular weight of 159.61 g/mol .
Molecular Structure Analysis
The InChI code for “(4-Aminophenyl)-methanol hydrochloride” is1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H . Its canonical SMILES string is C1=CC(=CC=C1CO)N.Cl . Physical And Chemical Properties Analysis
“(4-Aminophenyl)-methanol hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 159.0450916 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .科学的研究の応用
製薬研究
4-アミノベンジルアルコール塩酸塩: は、さまざまな医薬品の合成における前駆体として、製薬研究で利用されています。中間体として作用する能力により、潜在的な治療効果を持つ化合物を生成することができます。 例えば、鎮痛薬や解熱薬の特性を示す分子に変換することができます 。この化合物の汎用性は、新しい薬剤の開発における貴重な資産となっています。
有機合成
有機化学の分野では、4-アミノベンジルアルコール塩酸塩は、複雑な有機分子の構成要素として役立ちます。 特に、大きな表面積と高多孔質性を備えているため、分析アプリケーションで使用される共有結合性有機骨格(COF)の合成に役立ちます 。これらの骨格は、産業用途に適した特定の特性を持つ材料を作成する上で不可欠です。
材料科学
この化合物は、特に高度な複合材料の作成において、材料科学で応用されています。 例えば、グラフェン複合材料を改質するために使用でき、さまざまな媒体における分析物の検出のためのセンサーとしての機能を強化することができます 。これは、感度と検出能力が向上した新しい材料を開発するために不可欠です。
分析化学
分析化学者は、4-アミノベンジルアルコール塩酸塩を、新しい分析方法の開発に使用しています。 さまざまな生化学アッセイにおいて重要なNADHやH2O2などの物質の検出のために、電極を改質するために使用することができます 。分析技術の感度と特異性を高める上での役割は、過小評価することはできません。
生化学
生化学では、この化合物は、生物医学的用途において重要な、染料の量子効率に対する溶媒依存性を研究するために使用されます 。これらの相互作用を理解することは、生物学的イメージングや診断に使用するための最適化された特性を持つ染料の設計に不可欠です。
環境科学
4-アミノベンジルアルコール塩酸塩: は、環境科学においても役割を果たします。 潜像を可視金属銀に変換するのに役立つ、白黒フィルム現像剤の開発に関与しています 。デジタル写真の発展により、この分野での使用は減少しましたが、写真による記録を通じて環境監視におけるこの化合物の歴史的意義は注目に値します。
Safety and Hazards
“(4-Aminophenyl)-methanol hydrochloride” is considered hazardous . It is harmful if swallowed or inhaled . It is also suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
作用機序
Target of Action
It is known that similar compounds, such as anileridine , interact with opiate receptors in the central nervous system (CNS) to relieve pain .
Mode of Action
This binding stimulates the exchange of GTP for GDP on the G-protein complex, acting as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in pain perception and response .
Result of Action
Related compounds like anileridine are known to exert their effects primarily on the cns, providing pain relief and potentially causing side effects like respiratory depression .
生化学分析
Biochemical Properties
(4-Aminophenyl)-methanol hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . This compound’s ability to coordinate with transition metals makes it valuable in synthetic chemistry and biochemical research.
Cellular Effects
The effects of (4-Aminophenyl)-methanol hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, potentially altering the pathways and leading to changes in gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, (4-Aminophenyl)-methanol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it acts as a bidentate ligand, coordinating with transition metals to facilitate biochemical reactions . These interactions are crucial for its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Aminophenyl)-methanol hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of (4-Aminophenyl)-methanol hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause organ damage or other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
(4-Aminophenyl)-methanol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in oxidative deamination, leading to changes in the levels of specific metabolites . These interactions are essential for understanding its role in metabolism.
Transport and Distribution
The transport and distribution of (4-Aminophenyl)-methanol hydrochloride within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to specific tissues, influencing its overall activity .
Subcellular Localization
The subcellular localization of (4-Aminophenyl)-methanol hydrochloride is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization helps elucidate its mechanism of action.
特性
IUPAC Name |
(4-aminophenyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHFZDBCRBJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170926-25-7 | |
| Record name | Benzenemethanol, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170926-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)





![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)
![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)
